3,6-dimethyl-N-[4-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(5-ISOXAZOLYL)PHENYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including cyclization and functional group transformations. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another approach is the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of eco-friendly synthetic strategies and catalysts that facilitate the formation of the isoxazole ring.
Chemical Reactions Analysis
Types of Reactions
N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The oxidation of sulfur atoms in related compounds has been studied in terms of hydrogen-bond formation.
Reduction: Reduction reactions can be employed to modify specific functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, are common for introducing different substituents on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NaIO4, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions often involve mild temperatures and specific catalysts to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isoxazole ring.
Scientific Research Applications
N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N4-[4-(5-ISOXAZOLYL)PHENYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
4-Phenyl-5-(4-piperidyl)-3-isoxazolols: Evaluated for their antagonistic activity against GABA A receptors.
Fluoroisoxazoles: Synthesized using gold-catalyzed tandem cyclization-fluorination.
Uniqueness
N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its combination of functional groups and the isoxazole ring system makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H14N4O3 |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
3,6-dimethyl-N-[4-(1,2-oxazol-5-yl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H14N4O3/c1-10-9-14(16-11(2)22-25-18(16)20-10)17(23)21-13-5-3-12(4-6-13)15-7-8-19-24-15/h3-9H,1-2H3,(H,21,23) |
InChI Key |
ONWRCMGYIDOVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=C(C=C3)C4=CC=NO4 |
Origin of Product |
United States |
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